molecular formula C3H5F3O B1588066 (S)-1,1,1-Trifluoro-2-propanol CAS No. 3539-97-7

(S)-1,1,1-Trifluoro-2-propanol

Cat. No. B1588066
CAS RN: 3539-97-7
M. Wt: 114.07 g/mol
InChI Key: GILIYJDBJZWGBG-REOHCLBHSA-N
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Description

(S)-1,1,1-Trifluoro-2-propanol, also known as trifluoropropanol, is a colorless and odorless liquid with a boiling point of 95.4°C. It is a chiral compound, meaning that it has two non-superimposable mirror images, and is commonly used as a solvent in organic synthesis. Trifluoropropanol has a wide variety of applications in scientific research, ranging from synthesis to biochemical and physiological effects. In

Scientific Research Applications

  • Organic Solvent

    • 1,1,1-Trifluoro-2-propanol is a fluoroalcohol and is used as an organic solvent .
    • It is used in various chemical reactions where a polar solvent is needed .
    • The outcomes of these reactions can vary widely depending on the specific reaction conditions and reactants used .
  • Synthetic Intermediate

    • This compound is a versatile synthetic intermediate for the preparation of more complex fluorinated compounds .
    • The methods of application involve standard techniques used in organic synthesis .
    • The outcomes include a wide range of fluorinated compounds with potential applications in pharmaceuticals, agrochemicals, and materials science .
  • Production of Fluorinated Esters

    • 1,1,1-Trifluoro-2-propanol may be used in the synthesis of 1,1,1-trifluoropropan-2-yl 2-(4-hydroxy-3-methoxyphenyl)acetate and 1,1,1-trifluoropropan-2-yl 2-(3-ethoxy-4-hydroxyphenyl)acetate .
    • The method involves esterification of the alcohol with the appropriate carboxylic acid .
    • The outcome is the production of fluorinated esters, which have potential applications in various fields including pharmaceuticals .
  • Industrial Production

    • (S)-1,1,1-Trifluoro-2-propanol can be produced on an industrial scale .
    • The method involves having at least one kind of microorganism, which is selected from the group consisting of Hansenula polymorpha, Pichia anomala, Candida parapsilosis, Candida mycoderma, Pichia naganishii, Candida saitoana, Cryptococcus curvatus, Saturnospora dispora, Saccharomyces bayanus and Pichia membranaefaciens, act on 1,1,1-trifluoroacetone .
  • Adsorption on Silicon

    • 1,1,1-Trifluoro-2-propanol (TFIP) adsorbed on Si(100) forms stable CF3CH(O-Si)CH3 and H-Si species .
    • The method involves the adsorption of TFIP on a silicon surface .
    • The outcome includes the formation of stable species, which decompose into SiH, SiF, SiF2, and residual carbon species at 800 K .

properties

IUPAC Name

(2S)-1,1,1-trifluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F3O/c1-2(7)3(4,5)6/h2,7H,1H3/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILIYJDBJZWGBG-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426459
Record name (2S)-1,1,1-Trifluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1,1,1-Trifluoro-2-propanol

CAS RN

3539-97-7
Record name (2S)-1,1,1-Trifluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1,1,1-Trifluoropropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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